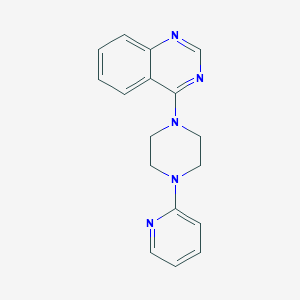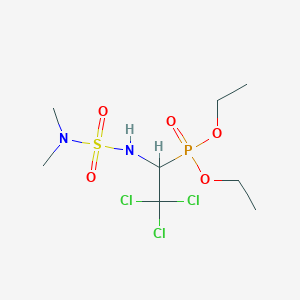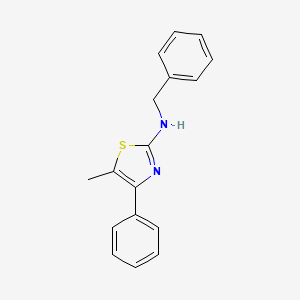
4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline” is a compound that belongs to the quinazoline class of compounds . Quinazolines are important heterocyclic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry. The structure-activity relationship studies of quinazoline derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazoline ring can improve their antimicrobial activities . A series of compounds were obtained by changing the substituent groups .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure of “4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline” would include these features, with additional substitutions as indicated by its name.Chemical Reactions Analysis
Quinazoline derivatives have been found to possess a wide range of bioactivities, which are often influenced by the specific substitutions on the quinazoline ring . The specific chemical reactions that “4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline” would be influenced by its specific structure. Information on its exact properties could not be found in the available literature .Mechanism of Action
The mechanism of action of quinazoline derivatives can vary widely depending on their specific structures and the biological targets they interact with. For example, some quinazoline derivatives have been found to have inhibitory effects on enzymes such as thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Safety and Hazards
Future Directions
Quinazoline derivatives continue to be a focus of research due to their wide range of biological activities. Future research may involve the synthesis of new quinazoline derivatives, including potentially “4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline”, to explore their biological activities and potential applications .
properties
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-2-6-15-14(5-1)17(20-13-19-15)22-11-9-21(10-12-22)16-7-3-4-8-18-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAKIOXJTOXOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)

![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)


![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)